2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of Intermediates: The pyrrolidine and pyridine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetate group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the acetate group.
Scientific Research Applications
2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring and are known for their pharmacological activities.
N-2,4-Disubstituted Pyrimidines: These compounds also feature a pyrimidine ring and are studied for their potential as antimalarial and antitumor agents.
Uniqueness
2-Methyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-1-oxopropan-2-yl acetate is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an acetate group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[2-methyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-6-5-7-14(17-11)21-13-8-9-18(10-13)15(20)16(3,4)22-12(2)19/h5-7,13H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDNTMRFLSNTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C(C)(C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.